![molecular formula C10H11Cl B1365127 3-(2-Chlorophenyl)-2-methyl-1-propene CAS No. 90794-46-0](/img/structure/B1365127.png)
3-(2-Chlorophenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-2-methyl-1-propene, also known as 3-Chloro-2-methyl-1-propene or 2-methyl-3-chloropropene, is a volatile organic compound (VOC) with a wide range of uses in industry, research, and medicine. It is a colorless liquid with a slightly sweet smell, and it is easily combustible. The compound is a halogenated hydrocarbon and has been studied for its potential use as a flame retardant, a reactant in organic synthesis, and an intermediate in the production of pharmaceuticals.
Scientific Research Applications
Pharmaceutical Research
3-(2-Chlorophenyl)-2-methyl-1-propene: may serve as a precursor in the synthesis of more complex molecules used in drug development. Its structure is similar to that of 3-(2-Chlorophenyl)propionic acid , which is used in pharmaceutical research . The chlorophenyl group can interact with various biological targets, and modifications to the propene side chain can lead to new compounds with potential therapeutic effects.
properties
IUPAC Name |
1-chloro-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKXIABFGGVLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438487 |
Source
|
Record name | 3-(2-chlorophenyl)-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-methyl-1-propene | |
CAS RN |
90794-46-0 |
Source
|
Record name | 3-(2-chlorophenyl)-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.